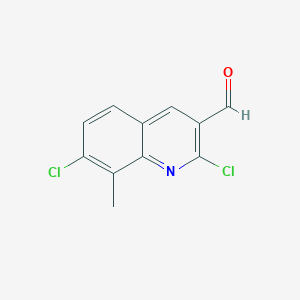

3-Isopropyl-4-methoxyaniline

Overview

Description

3-Isopropyl-4-methoxyaniline is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various compounds with similar functional groups or structural motifs, such as methoxy groups and isopropyl groups, which are relevant to the analysis of this compound. For instance, the synthesis of different methoxy-substituted compounds and the study of their properties can provide insights into the behavior of methoxy groups in various chemical environments .

Synthesis Analysis

The synthesis of compounds related to this compound involves multi-step reactions starting from different precursors. For example, the synthesis of 3,3-diisopropyl-4-methoxy-4-(2-naphthyl)dioxetanes was achieved through a series of reactions, including the use of fluoride ions to induce chemiluminescence in DMSO . Similarly, the stereoisomers of methylesters of 3-isopropyl-5-methoxy-6-ketoheptanoic acid were synthesized from R(-)- and S(+)-carvone, demonstrating the importance of stereochemistry in the synthesis of complex molecules . These studies highlight the synthetic strategies that could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using various analytical techniques such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was elucidated, revealing non-planar geometry and intramolecular hydrogen-bonding interactions . These findings suggest that the molecular structure of this compound could also exhibit interesting geometrical and electronic features that stabilize its conformation.

Chemical Reactions Analysis

The chemical reactions involving methoxy and isopropyl groups are diverse and can lead to various products depending on the reaction conditions. The papers provided do not directly discuss reactions of this compound, but they do present reactions of structurally related compounds. For example, the conversion of pentoses to dihydroxyprolines involves a series of reactions, including protection and deprotection steps, which are crucial for the synthesis of complex molecules . These reactions can shed light on the reactivity of the functional groups present in this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing methoxy and isopropyl groups can be inferred from the studies of similar molecules. For example, the chemiluminescent properties of dioxetanes and the synthesis of benzimidazole derivatives provide information on the reactivity and potential applications of these compounds. The solubility, melting points, and other physical properties are often determined by the presence of these functional groups and their interaction with the environment.

Scientific Research Applications

Synthesis and Dye Applications

3-Isopropyl-4-methoxyaniline serves as a precursor in the synthesis of complex molecules with applications in dyeing synthetic polymer fibers. Research by Kadhim and Peters (2008) discusses the synthesis of a series of compounds through the condensation of amines with specific naphthalene derivatives, including 4-(4-methoxyanilino)-3-nitronaphthalene-1,8-dicarboxylic anhydride. These compounds are noted for their ability to dye synthetic polymer fibers, such as polyesters, in deep orange with excellent fastness properties, indicating their potential use in textile manufacturing (Kadhim & Peters, 2008).

Environmental Remediation

The evaluation of Fenton-like oxidation processes for degrading hazardous methoxyanilines, including this compound, in aqueous solutions has been studied, focusing on their potential environmental impact. Chaturvedi and Katoch (2020) examined the degradation efficiency using different sources of iron, highlighting the method's effectiveness in treating wastewater containing toxic and recalcitrant chemicals. This suggests its applicability in reducing the environmental footprint of industrial effluents containing methoxyanilines (Chaturvedi & Katoch, 2020).

Analytical Chemistry and Food Science

In the field of analytical chemistry and food science, this compound and related compounds have been subjects of interest for their sensory contributions to wine aroma. Lopez et al. (2011) developed a method for analyzing such compounds in wine, underscoring their importance in influencing the sensory properties of various wines. This research is pivotal for the wine industry, offering insights into the molecular determinants of wine flavor and aroma (Lopez et al., 2011).

Safety and Hazards

properties

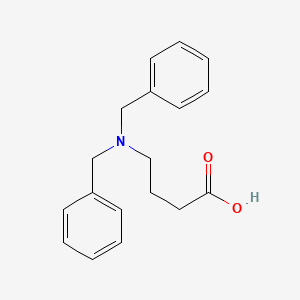

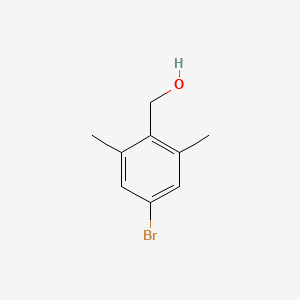

IUPAC Name |

4-methoxy-3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

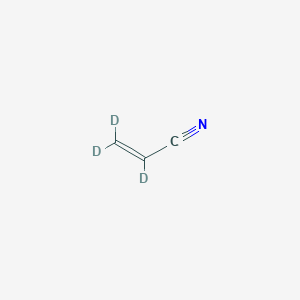

InChI=1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZLIGNZLCVEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564461 | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91251-42-2 | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.